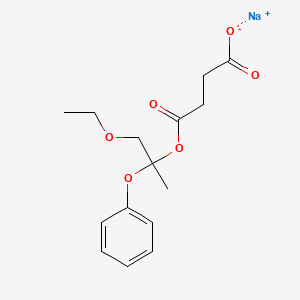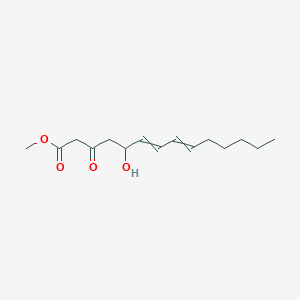![molecular formula C13H21NO B14502474 4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine CAS No. 64170-61-2](/img/structure/B14502474.png)
4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine is an organic compound with a unique structure that combines a morpholine ring with a cyclohexene ring substituted with a prop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexene derivative with morpholine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen, where reagents such as alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: N-alkylated morpholine derivatives
科学的研究の応用
4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Limonene: A naturally occurring compound with a similar cyclohexene structure but different substituents.
Carvone: Another compound with a cyclohexene ring and a similar molecular framework.
Uniqueness
4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds like limonene and carvone, which lack the morpholine moiety.
特性
CAS番号 |
64170-61-2 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31 g/mol |
IUPAC名 |
4-(6-prop-2-enylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C13H21NO/c1-2-5-12-6-3-4-7-13(12)14-8-10-15-11-9-14/h2,7,12H,1,3-6,8-11H2 |
InChIキー |
XRPKFZOESBPYIE-UHFFFAOYSA-N |
正規SMILES |
C=CCC1CCCC=C1N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)

![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)

![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)
![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)


![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

